4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide
Description
4-Chloro-N-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core substituted with a (1-hydroxycyclobutyl)methyl group. Key characterization techniques include $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR spectroscopy, and HRMS, which confirm structural integrity and purity .
Properties
Molecular Formula |
C11H14ClNO3S |
|---|---|
Molecular Weight |
275.75 g/mol |
IUPAC Name |
4-chloro-N-[(1-hydroxycyclobutyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-2-4-10(5-3-9)17(15,16)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2 |
InChI Key |
ZWOGTHIDKNPMBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydroxycyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The (1-hydroxycyclobutyl)methyl group distinguishes the target compound from analogs with larger or more rigid substituents. For example:
- Cyclopentene Derivatives : Compounds like 4-Chloro-N-(3-((2-hydroxy-4-oxocyclopent-2-en-1-yl)methyl)phenethyl)benzenesulfonamide (compound 41, ) feature a cyclopentenyl ring, which introduces additional hydrogen-bonding sites (hydroxy and ketone groups). This results in higher polarity compared to the cyclobutyl analog, as evidenced by IR absorption at 3388 cm$ ^{-1} $ (O-H stretch) and 1672 cm$ ^{-1} $ (C=O stretch) .
- Diazepanyl Derivatives: Compounds such as 4-Chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide (10k, ) incorporate a seven-membered diazepane ring.
Table 1: Substituent Impact on Key Properties
Crystallographic and Conformational Analysis
Crystallographic studies of sulfonamide analogs () reveal that substituents dictate molecular conformation and packing:
- Torsion Angles : In 4-Chloro-N-(3,5-dimethylphenyl)benzenesulfonamide (), the C–SO$ _2 $–NH–C torsion angle is −69.5° to 66.1°, influenced by steric interactions between the sulfonyl group and aryl rings .
- Hydrogen Bonding : The hydroxycyclobutyl group in the target compound may form intramolecular hydrogen bonds (N–H⋯O), similar to cyclopentenyl derivatives, which exhibit O–H⋯O interactions stabilizing crystal lattices .
Table 2: Structural Comparisons from Crystallography
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